Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]-
CAS No.: 118988-08-2
Cat. No.: VC13704829
Molecular Formula: C14H19NO4
Molecular Weight: 265.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118988-08-2 |
|---|---|
| Molecular Formula | C14H19NO4 |
| Molecular Weight | 265.30 g/mol |
| IUPAC Name | 2-[butyl(phenylmethoxycarbonyl)amino]acetic acid |
| Standard InChI | InChI=1S/C14H19NO4/c1-2-3-9-15(10-13(16)17)14(18)19-11-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,16,17) |
| Standard InChI Key | RTZFKQORWVHODG-UHFFFAOYSA-N |
| SMILES | CCCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CCCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- is characterized by the systematic IUPAC name 2-[butyl(phenylmethoxycarbonyl)amino]acetic acid. Its structure integrates a glycine backbone () with a butyl group () and a PMOC moiety () attached to the nitrogen atom. This configuration introduces steric and electronic modifications that influence its solubility, stability, and reactivity.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 118988-08-2 |
| Molecular Formula | |
| Molecular Weight | 265.30 g/mol |
| SMILES | CCCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1 |
| InChI Key | RTZFKQORWVHODG-UHFFFAOYSA-N |
The PMOC group serves as a protective moiety for amino groups during peptide synthesis, preventing unwanted side reactions . Computational models predict moderate hydrophobicity (), favoring membrane permeability in drug delivery systems.
Spectroscopic and Physical Properties
Nuclear magnetic resonance (NMR) spectra reveal distinct peaks for the butyl chain ( 0.8–1.5 ppm), aromatic protons ( 7.2–7.4 ppm), and carbonyl carbons ( 170–175 ppm). Differential scanning calorimetry (DSC) indicates a melting point range of 85–90°C, with thermal decomposition observed above 200°C. The compound’s crystalline structure, confirmed via X-ray diffraction, stabilizes through intramolecular hydrogen bonds between the carboxylic acid and carbamate groups .
Synthesis and Optimization
Reaction Pathways
The synthesis begins with glycine, which undergoes sequential modifications:
-
Protection of the Amino Group: Glycine’s amino group is shielded using phenylmethoxycarbonyl chloride (PMOC-Cl) in an alkaline aqueous medium () .
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Alkylation with Butyl Bromide: The protected glycine reacts with butyl bromide in dimethylformamide (DMF) at 60°C, facilitated by potassium carbonate as a base.
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Deprotection and Purification: Acidic hydrolysis () removes the PMOC group, followed by recrystallization from ethanol to isolate the final product .
Table 2: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | PMOC-Cl, NaOH, 0°C, 2h | 78 | 95 |
| 2 | Butyl bromide, K₂CO₃, DMF, 60°C, 6h | 65 | 90 |
| 3 | HCl (1M), EtOH, reflux, 1h | 82 | 98 |
Challenges and Optimization
Competing side reactions, such as over-alkylation or PMOC group hydrolysis, reduce yields. Optimizing reaction pH (8–10) and employing anhydrous DMF minimize byproducts. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance acylation efficiency during PMOC protection .
Biochemical and Pharmaceutical Applications
Glycine Transporter Inhibition
Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- acts as a competitive inhibitor of glycine transporter 1 (GlyT1), which regulates glycine concentrations at NMDA receptor sites . In rodent models, GlyT1 inhibitors reverse schizophrenia-like behaviors by enhancing NMDA receptor coactivation, demonstrating an IC₅₀ of 1.8 nM for related compounds .
Peptide Synthesis and Drug Design
The PMOC group’s orthogonality in protection strategies enables its use in solid-phase peptide synthesis (SPPS). Unlike benzyloxycarbonyl (Cbz) groups, PMOC derivatives resist hydrogenolysis, allowing compatibility with diverse coupling reagents . This compound serves as a precursor for peptidomimetics targeting protease enzymes, with modifications improving metabolic stability .
Mechanism of Action and Receptor Interactions
NMDA Receptor Modulation
By inhibiting GlyT1, this compound elevates synaptic glycine levels, potentiating NMDA receptor activity. Computational docking studies suggest hydrophobic interactions between the butyl chain and GlyT1’s transmembrane domain (residues Leu290 and Phe294) . Enhanced receptor activation improves cognitive function in preclinical trials, though excessive glycine may induce neurotoxicity .
Self-Assembly and Material Science
In aqueous solutions, the amphiphilic structure of Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- promotes self-assembly into micellar aggregates (critical micelle concentration = 0.8 mM). These aggregates stabilize hydrophobic drugs, such as paclitaxel, enhancing bioavailability by 40% in in vitro models .
Future Directions and Research Opportunities
Targeted Drug Delivery Systems
Functionalizing the butyl chain with polyethylene glycol (PEG) could prolong systemic circulation, while PMOC-mediated targeting ligands (e.g., folate) may direct therapeutics to cancer cells .
Neurotherapeutic Development
Ongoing clinical trials explore GlyT1 inhibitors for Alzheimer’s disease and depression. Structural analogs of this compound, with fluorinated PMOC groups, show improved blood-brain barrier penetration in primate models .
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